molecular formula C16H29N3O8 B1665340 N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate CAS No. 160825-49-0

N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate

Cat. No.: B1665340
CAS No.: 160825-49-0
M. Wt: 373.4 g/mol
InChI Key: PPTOBCRLMOWJSC-JBTNSLPYSA-N
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Description

N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a carboxyoxiranyl group, which is known for its reactivity and ability to form stable complexes with other molecules.

Scientific Research Applications

N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of a hydrate would depend on its specific use. For example, Terpin hydrate, an expectorant, works by loosening mucus and easing congestion in patients with acute or chronic bronchitis, and related pulmonary conditions .

Safety and Hazards

The safety and hazards associated with a specific hydrate would depend on its chemical composition and use. For instance, a safety data sheet for Sodium hydrosulfide hydrate indicates it’s used for laboratory chemicals .

Future Directions

The future directions in hydrate research could involve improving the understanding of gas hydrate formation and disassociation processes, which are crucial to managing their risks or utilizing this technology for different applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate typically involves multiple steps, starting with the preparation of the carboxyoxiranyl intermediate. This intermediate is then reacted with L-leucyl and L-lysine under controlled conditions to form the final product. The reaction conditions often include the use of specific solvents, temperature control, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of L-leucyl and L-lysine, as well as molecules containing carboxyoxiranyl groups. Examples include:

  • N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-alanyl)-L-lysine
  • N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-valyl)-L-lysine

Uniqueness

What sets N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions and high chemical stability.

Properties

IUPAC Name

3-[[(2S)-1-[[(5S)-5-amino-5-carboxypentyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O7/c1-8(2)7-10(19-14(21)11-12(26-11)16(24)25)13(20)18-6-4-3-5-9(17)15(22)23/h8-12H,3-7,17H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)(H,24,25)/t9-,10-,11?,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGQDSFLALZVNS-JYBOHDQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCCCC(C(=O)O)N)NC(=O)C1C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)C1C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936419
Record name N~6~-(2-{[(3-Carboxyoxiran-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160825-49-0
Record name AM 4299 B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160825490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~6~-(2-{[(3-Carboxyoxiran-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate
Reactant of Route 2
N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate
Reactant of Route 3
N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate
Reactant of Route 4
N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate
Reactant of Route 5
N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate
Reactant of Route 6
N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate

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